molecular formula C14H22N2O2S B7591213 4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane

4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane

Cat. No. B7591213
M. Wt: 282.40 g/mol
InChI Key: RJZFTPCRSHCZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane, also known as BzMeSO2DZ, is a synthetic compound that belongs to the class of diazepanes. It was first synthesized by the researchers at the University of California in 1985. Since then, it has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism of Action

4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and a reduction in the frequency and amplitude of action potentials.
Biochemical and Physiological Effects:
4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been found to have anticonvulsant and anxiolytic effects, and is also effective in reducing muscle spasms and tremors. It has been shown to have a low toxicity profile, and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA in various physiological and pathological conditions. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It is also relatively expensive compared to other GABA-A receptor modulators.

Future Directions

There are several potential future directions for research on 4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and other neurological conditions. Another area of research is its potential as a tool for studying the role of GABA in the brain and its interactions with other neurotransmitters. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties, and to develop more effective formulations for in vivo administration.

Synthesis Methods

The synthesis of 4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane involves the reaction of benzyl chloride with 5-methyl-1-methylsulfonyl-1,4-diazepane in the presence of a base, such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in high purity.

Scientific Research Applications

4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. It has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and muscle relaxant effects.

properties

IUPAC Name

4-benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-13-8-9-16(19(2,17)18)11-10-15(13)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFTPCRSHCZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-methyl-1-methylsulfonyl-1,4-diazepane

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